molecular formula C11H9N5O4S B14805833 5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14805833
M. Wt: 307.29 g/mol
InChI Key: NHQBJHDGJXZVJV-UHFFFAOYSA-N
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Description

5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of hydrazones and pyrimidinediones This compound is characterized by its unique structure, which includes a hydrazono group attached to a pyrimidinedione ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 2-methyl-5-nitroaniline with barbituric acid derivatives. The process begins with the diazotization of 2-methyl-5-nitroaniline to form the corresponding diazonium salt. This intermediate is then reacted with barbituric acid under controlled conditions to yield the desired hydrazono compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazono derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione stands out due to its specific hydrazono and pyrimidinedione moieties, which confer unique reactivity and biological activity

Properties

Molecular Formula

C11H9N5O4S

Molecular Weight

307.29 g/mol

IUPAC Name

6-hydroxy-5-[(2-methyl-5-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H9N5O4S/c1-5-2-3-6(16(19)20)4-7(5)14-15-8-9(17)12-11(21)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,21)

InChI Key

NHQBJHDGJXZVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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